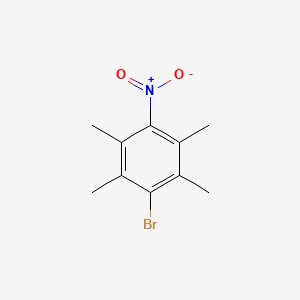
2-(Benzylthio)propanoic acid
Overview
Description
Synthesis Analysis 2-(Benzylthio)propanoic acid can be synthesized from benzyl chloride and thiourea as substrates, achieving a yield of 78%. This synthesis involves slow solvent evaporation technique from pure methanol and includes various intermolecular interactions like O–H···O, C–H···O, C–H···S, and C–H···π contacts in the crystal structure (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).
Molecular Structure Analysis The molecular structure of 2-(Benzylthio)propanoic acid in the solid state adopts a bent conformation, as evidenced by single-crystal X-ray and powder diffraction techniques. The crystal structure is stabilized by numerous intermolecular interactions (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).
Chemical Reactions and Properties Palladium/carbon and 2-propanol can catalytically transfer hydrogenation reactions of benzylic compounds, which may be relevant for the modification of 2-(Benzylthio)propanoic acid derivatives. This process involves the quantitative conversion of related alcohols and the selective removal of protective groups from derivatives (Rao & Perlin, 1983).
Physical Properties Analysis Thermal decomposition of 2-(Benzylthio)propanoic acid occurs above 150°C, indicating its thermal stability up to moderate temperatures (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).
Chemical Properties Analysis The compound's chemical properties can be inferred from its reactions and synthesis pathway, particularly its ability to form stable crystalline structures and engage in intermolecular interactions. Its synthesis from benzyl chloride and thiourea suggests it has reactive thioether and carboxylic acid functional groups, which are key for its further chemical modifications and interactions (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).
Scientific Research Applications
Synthesis Methods and Chemical Properties
- Preparative Synthesis for Derivatives : 3-(Aminothiocarbonylthio)propanoic acids, intermediates in synthesizing biologically active 2-thioxo-1,3-thiazan-4-ones, can be synthesized through a method involving anhydrous solvents, offering a more efficient process (Orlinskii, 1996).
- By-Product in RAFT Agent Synthesis : Trithiocarbonate 2-(benzylsulfanylthiocarbonylsulfanyl) propanoic acid forms as a by-product in synthesizing a dithioester RAFT agent. This necessitates complete separation for controlled free radical polymerization (Laschewsky et al., 2007).
Applications in Polymer Science
- RAFT Polymerization : Benzhydryl 2-propanoyl-functionalized trithiocarbonate RAFT agents have been used in the RAFT polymerization of styrene. This process yields functionalized polymers with narrow molecular weight distributions (Summers et al., 2021).
- Enantioseparation of Derivatives : The enantioseparation of racemic 2-(substituted phenyl)propanoic acids, an extension of research on 2-phenyl propanoic acid derivatives, has been explored using high-speed countercurrent chromatography (Tong et al., 2016).
Novel Compounds and Reactions
- Generation of New Molecules : Molecules like benzyl-N-pyrrolylketene, derived from 3-phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, have been used to synthesize monocyclic-2-azetidinones, showcasing unique stereoselectivity (Behzadi et al., 2015).
- Antimicrobial Activity : Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have demonstrated significant antibacterial activities against various Gram-negative and Gram-positive bacteria (Zhang et al., 2011).
Green Chemistry and Sustainability
- Environmentally Friendly Synthesis : The green synthesis of compounds like N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides from 2-(2-fluorobiphenyl-4-yl)propanoic acid has shown potential for pharmaceutical applications, with an emphasis on eco-friendly methods (Zaheer et al., 2015).
Innovative Uses in Material Science
- Surfactant Synthesis : The novel surfactant 2-(benzylthio)-acetohydroxamic acid has been used as a flotation collector in the selective separation of minerals, demonstrating improved performance compared to traditional surfactants (Sun et al., 2020).
properties
IUPAC Name |
2-benzylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHQITUHYKZKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297122 | |
| Record name | 2-(benzylthio)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)propanoic acid | |
CAS RN |
6182-85-0 | |
| Record name | 6182-85-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(benzylthio)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1266911.png)











